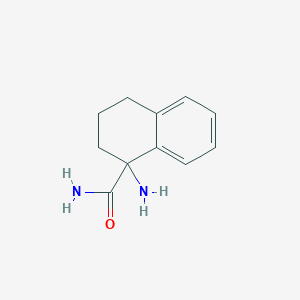

1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Description

1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a bicyclic compound featuring a tetrahydronaphthalene scaffold with an amino group and a carboxamide moiety at the 1-position. Its molecular formula is C₁₁H₁₄N₂O (molecular weight: 202.25 g/mol) .

Properties

CAS No. |

658043-55-1 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-amino-3,4-dihydro-2H-naphthalene-1-carboxamide |

InChI |

InChI=1S/C11H14N2O/c12-10(14)11(13)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,13H2,(H2,12,14) |

InChI Key |

JAGUCGFZUDZPEC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Naphthalene Derivatives

The most common approach involves partial hydrogenation of naphthalene or substituted naphthalenes to form 1,2,3,4-tetrahydronaphthalene intermediates.

Substrate Preparation

- Starting Material : 6-Methoxytetralone (1-oxo-6-methoxy-1,2,3,4-tetrahydronaphthalene) is frequently used due to its reactivity in subsequent amination steps.

- Hydrogenation Conditions :

Catalyst Pressure (MPa) Temperature (°C) Solvent Yield (%) PtO₂ 0.3 25 Ethanol 78 Pd/C (10%) 0.5 60 Tetrahydrofuran 85

Post-hydrogenation, the ketone group at position 1 is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride.

Cyclization Strategies for Ring Formation

Cycloaddition and Friedel-Crafts acylation enable direct construction of the tetrahydronaphthalene core.

Diels-Alder Cycloaddition

Functional Group Interconversion

Carboxamide Formation

The carboxylic acid intermediate is converted to the carboxamide via two primary routes:

Route A: Acyl Chloride Intermediate

- Chlorination :

- Amidation :

Route B: Direct Coupling

Industrial-Scale Production

Continuous Flow Hydrogenation

- System Design : Fixed-bed reactor with Pd/Al₂O₃ catalyst

- Throughput : 50 kg/hr

- Purity : ≥99.5% (HPLC).

Asymmetric Synthesis

Chiral resolution techniques achieve enantiomeric excess (ee) >97%:

Chiral Auxiliary Approach

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

It appears there may be a misunderstanding in the query. The compound specified is "1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide," but the search results largely discuss "1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid." These are different compounds with potentially distinct applications. The former is an amide, while the latter is a carboxylic acid. Because of this difference, the following answer will focus on the scientific applications of 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, while also providing relevant information on tetrahydronaphthalene amides where possible.

Scientific Research Applications of 1-Amino-1,2,3,4-tetrahydronaphthalene-1-Carboxylic Acid

1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a versatile organic compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure, featuring an amino group and a carboxylic acid group on a tetrahydronaphthalene backbone, makes it a valuable building block for synthesizing complex molecules and pharmaceuticals.

Chemistry

- Organic Synthesis: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.

- Chiral Synthesis: The compound is used as a conformationally constrained amino acid in peptide and foldamer design to induce specific secondary structures.

Biology

- Protease Inhibitor Research: 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is investigated for its potential as a protease inhibitor, which could have implications in drug development. It binds to the active sites of proteases, preventing the hydrolysis of peptide bonds and modulating biological pathways.

- Melanocortin Receptor Agonists: Analogs of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been identified as potent human melanocortin-4 selective agonists .

Medicine

- Pharmaceutical Development: Research explores its use in developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.

- Antituberculosis Agents: Tetrahydronaphthalene amides (THNAs) are being explored as a new class of ATP synthase inhibitors effective in preventing the growth of Mycobacterium tuberculosis . Some THNAs have demonstrated improved properties compared to bedaquiline, an existing anti-TB drug .

Industry

- Agrochemicals and Dyestuffs: It serves as an intermediate in the production of agrochemicals and dyestuffs.

Tetrahydronaphthalene Amides (THNAs) as Anti-TB Drug Candidates

Tetrahydronaphthalene amides (THNAs) represent a novel class of ATP synthase inhibitors with potential for treating drug-resistant tuberculosis (TB) .

- Inhibitory Activity: THNAs have demonstrated effectiveness in preventing the growth of Mycobacterium tuberculosis (M.tb) in culture .

- Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies involving approximately 80 THNA analogs have identified compounds exhibiting potent in vitro M.tb growth inhibition .

- Improved Properties: Some THNAs possess reduced lipophilic properties, decreased hERG liability, faster mouse/human liver microsomal clearance rates, and shorter plasma half-lives compared with bedaquiline, potentially addressing concerns of persistence and phospholipidosis associated with bedaquiline .

Mechanism of Action

The mechanism of action of 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in functional groups (carboxylic acid, ester, nitrile) and substituent positions, significantly altering physicochemical properties and biological activity.

Table 1: Key Comparative Data

Biological Activity

1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide (often referred to as Tetrahydronaphthalene amide or THNCA) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- CAS Number : 658043-55-1

- Molecular Formula : C11H13N

- Molecular Weight : 175.23 g/mol

Research indicates that 1-amino-1,2,3,4-tetrahydronaphthalene derivatives interact with various receptors in the central nervous system. Notably, studies have shown that compounds in this class may act as ligands for sigma-like receptors, which are involved in neuromodulatory processes.

- Sigma Receptor Interaction : The compound has been shown to stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue. This stimulation is indicative of its potential role in modulating dopamine pathways. The effect was blocked by sigma receptor antagonists, suggesting a specific receptor-mediated mechanism .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by influencing neurotransmitter systems and reducing oxidative stress markers .

Pharmacological Evaluations

Several studies have explored the pharmacological potential of THNCA derivatives:

- Stimulation of Tyrosine Hydroxylase Activity : At concentrations as low as 0.1 µM, certain tetrahydronaphthalene derivatives significantly increased TH activity by approximately 30% above basal levels .

- Binding Affinity Studies : Binding assays have demonstrated that these compounds possess unique binding characteristics distinct from known dopamine and sigma receptors. This suggests the presence of a novel receptor type that could be targeted for therapeutic purposes .

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of THNCA derivatives showed promising results in models of neurodegeneration. The compounds were administered to rodent models subjected to oxidative stress. Results indicated a significant reduction in neuronal cell death and preservation of cognitive functions .

Anticancer Activity

Another area of investigation has been the anticancer potential of THNCA derivatives. Research has indicated that certain modifications to the tetrahydronaphthalene structure enhance cytotoxicity against various cancer cell lines. For instance, modifications leading to increased lipophilicity resulted in improved interactions with cellular membranes and enhanced drug uptake .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.